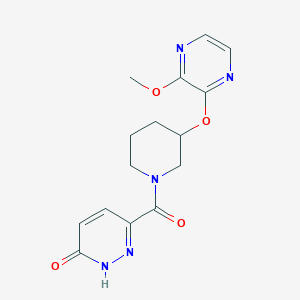
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound characterized by its intricate molecular structure and significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves a multi-step process. Initially, 3-methoxypyrazine is reacted with piperidine-1-carboxylic acid under controlled conditions to form an intermediate. This intermediate is then subjected to a cyclization reaction with a suitable pyridazine derivative, such as 2-hydrazinopyridazine, to yield the final compound. Reaction conditions such as temperature, solvents, and catalysts are crucial and must be optimized to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using automated reactors and continuous flow systems. These methods enhance reaction efficiency, reduce waste, and provide better control over reaction parameters. Purification processes, including crystallization and chromatography, are employed to achieve the desired purity levels suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can reduce specific functional groups within the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of an acid catalyst.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of halogenated pyridazinone derivatives.
Applications De Recherche Scientifique
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one finds applications in various scientific research domains:
Chemistry: Utilized as a building block for synthesizing more complex organic molecules. It serves as a precursor in the development of new chemical entities.
Biology: Used in biochemical assays and studies to investigate enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development. Its interactions with biological targets are studied to discover new treatments for various diseases.
Industry: Employed in the production of specialized chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways depend on the application, but typically involve inhibition or activation of key enzymes or receptors.
Comparaison Avec Des Composés Similaires
Compared to other pyridazinone derivatives, 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibits unique structural features and reactivity. Some similar compounds include:
6-(3-(Pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar but lacks the methoxy group, which can influence its reactivity and biological activity.
6-(3-((3-methylpyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Conclusion
This compound is a highly versatile compound with significant implications in various scientific fields. Its unique structure and reactivity make it a valuable target for research and industrial applications. Further studies are warranted to fully explore its potential and expand its applications.
Propriétés
IUPAC Name |
3-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-23-13-14(17-7-6-16-13)24-10-3-2-8-20(9-10)15(22)11-4-5-12(21)19-18-11/h4-7,10H,2-3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHVEZWGFOAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














